molecular formula C24H23N3O4S2 B2484397 N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261011-68-0

N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2484397
CAS No.: 1261011-68-0
M. Wt: 481.59
InChI Key: IATXQWRKGOUSSC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 3 and an N-(3,5-dimethoxyphenyl)acetamide at position 2 via a sulfur bridge. This compound’s design leverages the thienopyrimidine scaffold’s pharmacological relevance, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-5-6-20(15(2)9-14)27-23(29)22-19(7-8-32-22)26-24(27)33-13-21(28)25-16-10-17(30-3)12-18(11-16)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATXQWRKGOUSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Core Structure : Thieno[3,2-d]pyrimidine
  • Functional Groups : Dimethoxyphenyl and sulfanyl groups
  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.52 g/mol

The presence of the thieno-pyrimidine framework suggests potential interactions with biological targets involved in various cellular processes.

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The thieno[3,2-d]pyrimidine moiety has been associated with the inhibition of key signaling pathways involved in tumor growth and survival.
  • Antiviral Properties : Analogous compounds have shown efficacy against viral infections by interfering with viral replication mechanisms. For instance, compounds targeting the herpes simplex virus (HSV) have demonstrated the ability to inhibit viral replication at late stages of infection.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory responses by affecting cytokine production and immune cell activation.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The results indicate:

  • IC50 Values : The compound exhibits IC50 values in the micromolar range against several cancer cell lines (specific values need to be referenced from experimental data).
Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Case Studies

  • Case Study on Antitumor Activity : A study investigated the effects of similar thieno-pyrimidine derivatives on human cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
  • Case Study on Antiviral Activity : Another study focused on a related compound's ability to inhibit HSV replication. The compound was found to reduce viral load significantly in infected cells compared to untreated controls.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ primarily in substituents on the pyrimidine core and acetamide aryl group. Key examples include:

Compound Name Molecular Formula Pyrimidine Substituent Acetamide Substituent Key Structural Differences
Target Compound C₃₁H₃₀N₄O₅S₂ 3-(2,4-dimethylphenyl) N-(3,5-dimethoxyphenyl) Reference structure
N-(3,5-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)acetamide C₂₂H₂₃N₃O₆S₂ 5-[(4-ethylphenyl)sulfonyl] N-(3,5-dimethoxyphenyl) Sulfonyl vs. sulfanyl; simpler pyrimidine
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide C₂₃H₁₈F₂N₃O₄S₂ 3-(3,5-difluorophenyl) N-(2,5-dimethoxyphenyl) Fluorine substituents; methoxy positional isomer
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 4-methyl-6-oxo N-(2,3-dichlorophenyl) Simplified pyrimidine; chloro substituents

Substituent Impact :

  • Electron-Donating vs.
  • Steric Effects : The 2,4-dimethylphenyl group on the pyrimidine core may hinder enzyme binding compared to smaller substituents like 4-methyl in .
Physicochemical Properties
  • Melting Points : The dichlorophenyl analogue exhibits a high melting point (230°C), attributed to strong intermolecular forces from chlorine substituents. Fluorinated analogues (e.g., ) may have lower melting points due to reduced symmetry.
  • NMR Profiles :
    • The target compound’s N-(3,5-dimethoxyphenyl) group would produce distinct aromatic proton signals (δ ~6.5–7.5 ppm) and methoxy peaks (δ ~3.7 ppm), comparable to .
    • In , the NH proton resonates at δ 12.50, suggesting strong hydrogen bonding, which may differ in the target compound due to methoxy groups .

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